molecular formula C16H17N3O2 B2384252 (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile CAS No. 464221-85-0

(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile

Cat. No. B2384252
M. Wt: 283.331
InChI Key: IFYHLMBZRWZEOH-UHFFFAOYSA-N
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Description

“(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile” is a chemical compound. Unfortunately, I couldn’t find a detailed description of this specific compound12.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile”. However, it’s worth noting that the synthesis of similar compounds often involves reactions of acetylpiperazine with carbonyl compounds2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of "(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile"2.



Chemical Reactions Analysis

The chemical reactions involving “(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile” would depend on the conditions and reagents used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile"1.


Safety And Hazards

Future Directions

The future directions for research on a compound can include potential applications, further studies needed, and more. Unfortunately, I couldn’t find specific information on the future directions for "(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile"2.


Please note that this is a high-level analysis based on the limited information available. For a more detailed and accurate analysis, please refer to scientific literature or consult with a chemistry professional.


properties

IUPAC Name

(Z)-2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-13(20)18-7-9-19(10-8-18)16(21)15(12-17)11-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYHLMBZRWZEOH-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile

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